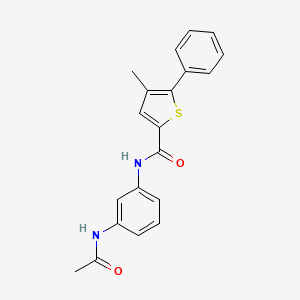
N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide
概要
説明
N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamidophenyl group and a carboxamide group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
科学的研究の応用
N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism by which N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential biological activities may involve binding to enzymes or receptors, thereby modulating their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Acetamidophenol: A simpler compound with similar functional groups but lacking the thiophene ring.
4-Methylthiophene-2-carboxamide: A related thiophene derivative with a carboxamide group but without the acetamidophenyl group.
Uniqueness
N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide is unique due to the combination of its functional groups and the presence of the thiophene ring
: Selection of boron reagents for Suzuki–Miyaura coupling
特性
IUPAC Name |
N-(3-acetamidophenyl)-4-methyl-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-11-18(25-19(13)15-7-4-3-5-8-15)20(24)22-17-10-6-9-16(12-17)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMXNQGBMKPMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


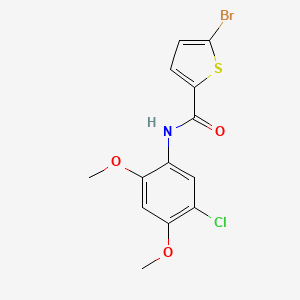
![diethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}isophthalate](/img/structure/B3595897.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3595913.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B3595931.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B3595939.png)
![methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3595949.png)
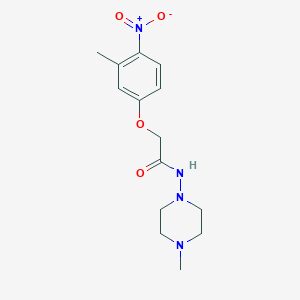
![3-chloro-N-[(2-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B3595962.png)
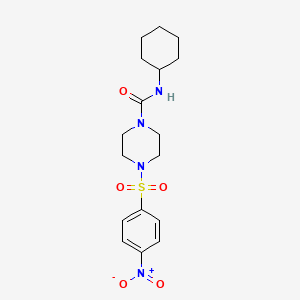
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-BROMOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3595983.png)
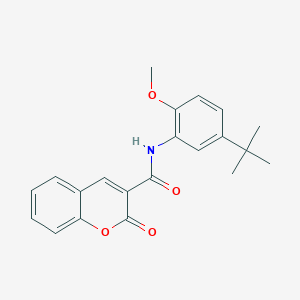
![4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3595994.png)
![N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3596007.png)
